(R)-(-)-Modafinil-d5 (R)-(-)-Modafinil-d5 Isotope Labelled Modafinil, whichl is a wakefulness-promoting agentused for treatment of disorders.
Brand Name: Vulcanchem
CAS No.: 1134802-57-5
VCID: VC0196644
InChI:
SMILES:
Molecular Formula: C15H10NO2SD5
Molecular Weight: 278.39

(R)-(-)-Modafinil-d5

CAS No.: 1134802-57-5

Cat. No.: VC0196644

Molecular Formula: C15H10NO2SD5

Molecular Weight: 278.39

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-(-)-Modafinil-d5 - 1134802-57-5

CAS No. 1134802-57-5
Molecular Formula C15H10NO2SD5
Molecular Weight 278.39
Appearance White Solid

(R)-(-)-Modafinil-d5, chemically known as 2-((R)-(Phenyl(phenyl-d5)methyl)sulfinyl)acetamide, is a deuterium-labeled version of R-modafinil (also known as armodafinil). The compound features five deuterium atoms on one of the phenyl rings, making it valuable for analytical and research applications. As a stable isotope-labeled analog of R-modafinil, it serves as an important reference standard in pharmaceutical analysis and research .

The parent compound, modafinil, is classified as a central nervous system (CNS) stimulant with unique properties compared to traditional stimulants. Its R-enantiomer (armodafinil) has garnered particular interest due to its enhanced pharmacological profile. Research indicates that R-modafinil has approximately 3-fold higher affinity for the dopamine transporter (DAT) than its S-enantiomer, which contributes to its distinct pharmacological effects . The deuterated version, (R)-(-)-Modafinil-d5, maintains the fundamental properties of R-modafinil while offering additional analytical advantages through its isotopic labeling.

Chemical Properties and Structure

Basic Identification

(R)-(-)-Modafinil-d5 is uniquely identified by its specific chemical and physical properties, as summarized in Table 1.

Table 1: Chemical Identification and Properties of (R)-(-)-Modafinil-d5

PropertyValue
CAS Number1134802-57-5
Chemical Name2-((R)-(Phenyl(phenyl-d5)methyl)sulfinyl)acetamide
Molecular FormulaC15H10D5NO2S
Molecular Weight278.4 g/mol
Country of OriginIndia
Product CategoryModafinil Impurities

Although (R)-(-)-Modafinil-d5 itself is primarily used as an analytical reference standard rather than a therapeutic agent, understanding the pharmacological properties of its parent compound, R-modafinil, provides important context for its applications.

Comparative Pharmacology

R-modafinil exhibits distinct pharmacological properties compared to its S-enantiomer and the racemic mixture:

Table 2: Comparative Pharmacological Properties

PropertyR-ModafinilS-ModafinilRacemic Modafinil
DAT Binding AffinityHigher (~3-fold)LowerIntermediate
Metabolic StabilityHigherLowerIntermediate
Duration of ActionLongerShorterIntermediate
Dopamine Uptake InhibitionMore potentLess potentIntermediate

R-modafinil is the more metabolically stable and longer-acting enantiomer compared to S-modafinil . This enhanced stability contributes to its prolonged pharmacological effects and has made it the preferred enantiomer for certain clinical applications.

Molecular Mechanisms

Molecular docking studies have revealed subtle differences in the binding modes of R-modafinil compared to its S-enantiomer at the dopamine transporter. These differences may explain the higher affinity and distinctive pharmacological properties of the R-enantiomer .

Research has demonstrated that R-modafinil interacts differently with specific DAT mutants compared to cocaine and other stimulants. In particular:

  • R-modafinil was significantly less potent in the DAT Y156F mutant compared to wild-type DAT

  • Both R- and S-modafinil tolerated the inward-facing conformation of DAT better than cocaine

  • These properties suggest a binding mode that differs from traditional stimulants such as cocaine

Analytical Applications

Reference Standard Applications

(R)-(-)-Modafinil-d5 serves critical functions in pharmaceutical analysis:

Table 3: Analytical Applications of (R)-(-)-Modafinil-d5

ApplicationPurposeBenefit
Method DevelopmentDevelopment of analytical proceduresAllows for accurate identification of R-modafinil
Method Validation (AMV)Validation of analytical methodsProvides internal standardization
Quality ControlQC testing for pharmaceutical productsEnsures accurate quantification
ANDA SupportSupporting generic drug applicationsMeets regulatory requirements
Impurity ProfilingIdentification of related substancesImproves specificity of analysis

As a deuterium-labeled compound, (R)-(-)-Modafinil-d5 is particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. The deuterium labeling provides a mass shift that allows for differentiation from the analyte while maintaining very similar chromatographic behavior .

Research Findings and Comparisons with Related Compounds

Comparison with Other Dopamine Uptake Inhibitors

Research has shown distinct differences between R-modafinil and other dopamine uptake inhibitors:

  • R-modafinil binds to the DAT and inhibits dopamine uptake less potently than cocaine

  • It produces increases in extracellular dopamine concentrations in the nucleus accumbens shell less efficaciously than cocaine

  • It has a longer duration of action compared to cocaine

  • Despite these differences, it fully substituted in mice trained to discriminate cocaine from saline in behavioral studies

Structural Relationships

(R)-(-)-Modafinil-d5 belongs to a family of related compounds that includes:

  • Modafinil (racemic mixture, CAS: 68693-11-8)

  • (R)-Modafinil (armodafinil, CAS: 112111-43-0)

  • (S)-Modafinil (CAS: 112111-47-4)

  • Modafinil Acid (a metabolite, CAS: 63547-24-0)

  • (R)-Modafinil Acid (CAS: 112111-45-2)

  • Modafinil Sulfone (an impurity/metabolite, CAS: 118779-53-6)

Each of these compounds has distinct properties and applications in pharmaceutical research and development. The deuterated analogs of these compounds, including (R)-(-)-Modafinil-d5, provide valuable tools for analytical method development and validation.

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